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Introduction
Chz868 is a potent and selective second-generation, type II inhibitor of Janus kinase 2 (JAK2).

[1][2][3] It stabilizes the inactive conformation of the JAK2 enzyme, leading to the suppression

of downstream signaling pathways, such as the STAT5 pathway.[4] Mutations in JAK2 are

frequently associated with myeloproliferative neoplasms (MPNs) and a subset of B-cell acute

lymphoblastic leukemias (B-ALLs).[3][5] Chz868 has been shown to effectively induce

apoptosis in cancer cells harboring these mutations.[4][5]

These application notes provide a detailed protocol for the analysis of Chz868-induced

apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for

phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma

membrane during the early stages of apoptosis.[6] Propidium Iodide is a fluorescent

intercalating agent that stains the DNA of cells with compromised membranes, a characteristic

of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation and

quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Principle of the Assay
The protocol is based on the induction of apoptosis in target cells by Chz868 treatment.

Following treatment, cells are stained with fluorescently-labeled Annexin V and PI. Flow
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cytometry is then used to analyze the stained cell population.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive (this population is typically small in

apoptosis assays).

Quantitative Data Summary
The following table summarizes the reported concentrations of Chz868 used for inducing

apoptosis and its inhibitory concentrations in various cell lines. Researchers should perform a

dose-response experiment to determine the optimal concentration for their specific cell line and

experimental conditions.

Cell Line Genotype Parameter Concentration Reference

EPOR JAK2 WT

Ba/F3
Wild-Type JAK2 IC50 0.17 µM [1]

JAK2 V617F

Ba/F3
Mutant JAK2 IC50 0.06 µM [4]

SET2 JAK2 V617F GI50 59 nM [1]

CMK JAK3 A572V GI50 378 nM [1]

MHH-CALL4
CRLF2-

rearranged

Apoptosis

Induction
300 nM [5]

Various B-ALL

cells
JAK2-dependent

Apoptosis

Induction
0.05, 0.1, 0.2 µM [1]

Signaling Pathway of Chz868-Induced Apoptosis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b606664?utm_src=pdf-body
https://www.medchemexpress.com/CHZ868.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4503933/
https://www.medchemexpress.com/CHZ868.html
https://www.medchemexpress.com/CHZ868.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4505625/
https://www.medchemexpress.com/CHZ868.html
https://www.benchchem.com/product/b606664?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chz868

JAK2 (Inactive Conformation)

Binds and Stabilizes

STAT5 Phosphorylation
(Inhibited)

Prevents Activation

Apoptosis

Leads to

Click to download full resolution via product page

Caption: Signaling pathway of Chz868-induced apoptosis.
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Caption: Experimental workflow for apoptosis analysis with Chz868.
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Detailed Experimental Protocol
This protocol provides a general guideline. Optimization of cell number, reagent concentrations,

and incubation times may be necessary for specific cell types and experimental conditions.

Materials and Reagents:

Chz868 (stock solution prepared in DMSO)

Cell line of interest

Complete cell culture medium

Phosphate-Buffered Saline (PBS), cold

Annexin V-FITC (or other fluorochrome conjugate)

Propidium Iodide (PI)

10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

Flow cytometry tubes

Micropipettes and tips

Centrifuge

Flow cytometer

Procedure:

1. Cell Seeding and Treatment: a. Seed cells in a multi-well plate at a density that will allow for

logarithmic growth during the treatment period. b. Allow cells to adhere overnight (for adherent

cells). c. Prepare serial dilutions of Chz868 in complete culture medium from the stock solution.

It is recommended to test a range of concentrations (e.g., 50 nM to 1 µM) to determine the

optimal dose for apoptosis induction in your cell line.[1] d. Include the following controls:

Untreated control: Cells incubated with culture medium only.
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Vehicle control: Cells incubated with the same concentration of DMSO used for the highest
Chz868 concentration.
Positive control (optional): Cells treated with a known apoptosis-inducing agent (e.g.,
staurosporine). e. Remove the old medium and add the medium containing the different
concentrations of Chz868 or controls to the respective wells. f. Incubate the cells for a
predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5%
CO2. Incubation times may need to be optimized.[1]

2. Cell Harvesting and Washing: a. Suspension cells: Transfer the cells from each well to a

labeled flow cytometry tube. b. Adherent cells: Carefully collect the culture supernatant (which

may contain apoptotic cells) into a labeled flow cytometry tube. Wash the adherent cells once

with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).

Combine the detached cells with the supernatant. c. Centrifuge the cell suspensions at 300-

400 x g for 5 minutes at 4°C. d. Carefully aspirate the supernatant without disturbing the cell

pellet. e. Wash the cells by resuspending the pellet in 1 mL of cold PBS and centrifuging again

as in step 2c. f. Discard the supernatant.

3. Annexin V and PI Staining: a. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock

with deionized water. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. c. Add 5 µL of

Annexin V-FITC to the cell suspension.[7][8] d. Gently vortex the cells and incubate for 15

minutes at room temperature in the dark.[8] e. Add 5 µL of Propidium Iodide to the cell

suspension. f. Add 400 µL of 1X Binding Buffer to each tube.[7]

4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer as soon as possible

(ideally within 1 hour) after staining. b. Set up the flow cytometer using unstained, Annexin V-

FITC only, and PI only stained cells to set the appropriate voltages and compensation. c.

Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample. d. Analyze

the data using appropriate software. Create a dot plot of PI (e.g., y-axis) versus Annexin V-

FITC (e.g., x-axis). e. Use quadrant gates to distinguish between viable (Annexin V-/PI-), early

apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations. f.

Quantify the percentage of cells in each quadrant.

Troubleshooting
High background staining: Ensure gentle handling of cells during harvesting and washing to

avoid mechanical damage to the cell membrane. Titrate the amount of Annexin V and PI to
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determine the optimal concentration for your cell type.

Low signal: Ensure that the Chz868 concentration and incubation time are sufficient to

induce apoptosis. Check the viability and expiration date of the staining reagents.

Adherent cells detaching during treatment: This can be an indication of apoptosis. Ensure

that you collect the supernatant containing these floating cells.

By following this detailed protocol, researchers can effectively utilize Chz868 to induce

apoptosis and accurately quantify the apoptotic cell population using flow cytometry, thereby

facilitating studies in drug development and cancer research.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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